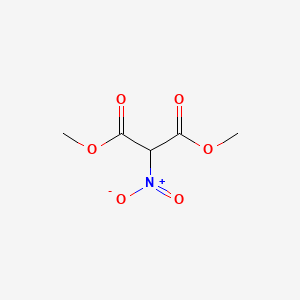

Dimethyl nitromalonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16174. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl 2-nitropropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO6/c1-11-4(7)3(6(9)10)5(8)12-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKRAUOJZYHDSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00280264 | |

| Record name | Dimethyl nitromalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5437-67-2 | |

| Record name | 5437-67-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl nitromalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl nitromalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Mechanism of Dimethyl Nitromalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dimethyl nitromalonate, a valuable intermediate in organic synthesis. The document details the underlying reaction mechanism, provides established experimental protocols, and presents relevant quantitative data to support laboratory applications.

Introduction

This compound is a key building block in the synthesis of various organic compounds, including amino acids. Its preparation typically involves the direct nitration of dimethyl malonate. This guide explores the common synthetic routes and the mechanistic principles governing this transformation.

Reaction Mechanism

The synthesis of this compound proceeds via the electrophilic nitration of the acidic methylene proton of dimethyl malonate. The reaction is typically carried out using a strong nitrating agent, such as fuming nitric acid. The generally accepted mechanism involves the following key steps:

-

Formation of the Nitronium Ion: In the presence of a strong acid (often sulfuric acid, though fuming nitric acid can self-protonate to some extent), nitric acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

-

Enolate Formation: The α-carbon of dimethyl malonate is acidic due to the electron-withdrawing effect of the two adjacent ester groups. In the reaction medium, a small equilibrium concentration of the enolate or the enol tautomer exists.

-

Nucleophilic Attack: The electron-rich enolate acts as a nucleophile, attacking the electrophilic nitronium ion. This step forms the C-N bond and is the core of the nitration process.

-

Deprotonation: A base (such as water or the bisulfate ion) removes a proton from the intermediate to regenerate the carbonyl group and yield the final product, this compound.

The following diagram illustrates this proposed reaction pathway:

Experimental Protocols

Two primary methods for the synthesis of this compound from dimethyl malonate are prevalent in the literature. The classical method by Arndt and Rose provides a moderate yield, while a later, higher-temperature method offers significantly improved results.

Method 1: Arndt-Rose Procedure (Lower Temperature)[1][2]

This procedure is based on the original synthesis described in 1935.

Materials:

-

Dimethyl malonate

-

Fuming nitric acid

-

Ice

-

Water

-

Standard laboratory glassware for reactions at reduced temperatures

Procedure:

-

Dimethyl malonate is cooled to 0°C in an ice bath.

-

Fuming nitric acid is added slowly to the cooled dimethyl malonate, ensuring the temperature is maintained at 0°C.

-

After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to 30°C over a period of 30 minutes.

-

The reaction mixture is then cooled back down to 0°C and held at this temperature for an additional 2.5 hours.

-

The reaction is quenched by pouring the mixture into water.

-

The this compound product is then isolated.

Method 2: High-Yield Procedure (Elevated Temperature)[1]

This improved method, adapted from a patented process for dialkyl nitromalonates, offers a significantly higher yield.

Materials:

-

Dimethyl malonate

-

Fuming nitric acid

-

Urea solution (5%)

-

Solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard laboratory glassware for reactions at elevated temperatures and for liquid-liquid extraction

Procedure:

-

Fuming nitric acid is added portion-wise to dimethyl malonate while maintaining the reaction temperature between 15°C and 50°C. The total reaction time will vary inversely with the temperature, from about four hours at the lower end to about 50 minutes at the higher end.

-

The reaction temperature is maintained within this range for the duration of the reaction.

-

After the reaction is complete, the mixture is quenched by pouring it into ice water.

-

The product is extracted from the aqueous mixture using a suitable organic solvent.

-

The organic extract is washed sequentially with water and a 5% urea solution.

-

The organic layer is dried over an anhydrous drying agent.

-

The solvent is removed under reduced pressure, and the resulting crude product can be purified by vacuum distillation to yield pure this compound.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Arndt-Rose Method | High-Yield Method |

| Starting Material | Dimethyl Malonate | Dimethyl Malonate |

| Nitrating Agent | Fuming Nitric Acid | Fuming Nitric Acid |

| Reaction Temperature | 0°C to 30°C | 15°C to 50°C |

| Reaction Time | ~3 hours | ~50 minutes to 4 hours |

| Yield | ~60%[1][2] | ~90%[1] |

Spectroscopic Data:

Detailed, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound is not extensively reported in the primary literature search. However, the synthesis of the analogous diethyl nitromalonate is well-documented, and its spectral data can serve as a useful reference. For diethyl nitromalonate, the boiling point is reported as 81-83°C at 0.3 mmHg, and the refractive index is n²⁵_D_ = 1.4274.[1]

Safety Considerations

-

Fuming nitric acid is a highly corrosive and oxidizing substance. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Nitration reactions can be highly exothermic and have the potential to become explosive if the temperature is not carefully controlled.[1] Adherence to the specified temperature ranges is critical for safety.

-

Quenching the reaction mixture should be done cautiously by slowly adding the reaction mixture to ice water.

Conclusion

The synthesis of this compound can be achieved through the direct nitration of dimethyl malonate. While the classical Arndt-Rose procedure provides a viable route, the higher-temperature method offers a significant improvement in yield, making it a more efficient choice for laboratory and potential scale-up applications. Careful control of the reaction temperature is paramount to ensure both a high yield and a safe reaction. The mechanistic understanding of this reaction as an electrophilic substitution on the active methylene carbon provides a basis for further optimization and application in organic synthesis.

References

Physical and chemical properties of dimethyl nitromalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of dimethyl nitromalonate. The information is curated for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visualizations to support advanced research and application.

Core Physical and Chemical Properties

This compound, also known as dimethyl 2-nitropropanedioate, is a diester derivative of nitromalonic acid. It serves as a versatile intermediate in organic synthesis.

Physical Properties

The known physical characteristics of this compound are summarized in the table below, providing a quick reference for experimental planning and execution.

| Property | Value | Source |

| Molecular Formula | C₅H₇NO₆ | [1] |

| Molecular Weight | 177.11 g/mol | [1] |

| Boiling Point | 100 °C at 1 mmHg | N/A |

| Density | 1.312 g/mL at 25 °C | N/A |

| Refractive Index (n²⁰/D) | 1.432 | N/A |

Chemical Properties

The chemical behavior of this compound is dictated by the presence of the nitro group and the two ester functionalities, which influence its acidity, reactivity, and stability.

| Property | Description | Source |

| Acidity (pKa) | The pKa of the α-hydrogen is predicted to be approximately 6.46±0.59, similar to its diethyl analog. This increased acidity is due to the electron-withdrawing effects of the adjacent nitro and two carbonyl groups, which stabilize the resulting carbanion. | [2] |

| Stability | Aliphatic nitro-compounds can undergo thermal decomposition. The primary decomposition pathways are typically nitro-nitrite isomerization and C-NO₂ bond cleavage. For related nitrocellulose compounds, thermal degradation is observed in the range of 192-209 °C. | [3][4] |

| Reactivity | The acidic α-hydrogen makes this compound a useful nucleophile in various C-C bond-forming reactions, such as Michael additions. It can be deprotonated by a suitable base to form a resonance-stabilized enolate, which can then react with electrophiles. The ester groups can undergo hydrolysis under acidic or basic conditions. | [5][6] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

Mass Spectrometry

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

Key Fragmentation Peaks (m/z): 177 (Molecular Ion), 146, 131, 118, 101, 87, 75, 59.[1]

Caption: Proposed fragmentation pathway of this compound.

Infrared (IR) Spectroscopy

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O (Ester) | 1750 - 1735 | Strong |

| N-O (Nitro) | 1550 - 1500 & 1372 - 1290 | Strong |

| C-O (Ester) | 1300 - 1000 | Strong |

| C-H (Alkyl) | 3000 - 2850 | Medium |

Experimental Protocols

Synthesis of this compound

A historical method for the synthesis of this compound is the nitration of dimethyl malonate with fuming nitric acid.[7]

Materials:

-

Dimethyl malonate

-

Fuming nitric acid

-

Ice-water bath

-

Reaction flask with stirring

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

Cool dimethyl malonate in a reaction flask to 0 °C using an ice-water bath.

-

Slowly add fuming nitric acid to the cooled and stirred dimethyl malonate, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to 30 °C over a period of 30 minutes.

-

Cool the reaction mixture back to 0 °C for an additional 2.5 hours.

-

Quench the reaction by pouring the mixture into water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and then with a 5% urea solution.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

Purify the product by vacuum distillation.

Caption: Workflow for the synthesis of this compound.

Role in Drug Development and Research

While specific applications of this compound in drug development are not extensively documented, its structural motifs are relevant to medicinal chemistry. The related compound, dimethyl malonate, is a key precursor in the synthesis of various pharmaceuticals, including barbiturates, anti-inflammatory drugs, and anti-cancer agents.[8] The introduction of a nitro group in this compound offers a handle for further chemical transformations, potentially leading to novel bioactive molecules. For instance, esters of nitromalonic acid have been utilized in the preparation of amino acids, such as tryptophan.[7] The cytotoxicity of various organic nitrates and nitroamines has been studied, indicating that the biological effects of such compounds are of interest in pharmaceutical research.[9]

Safety and Handling

Detailed safety information for this compound is not widely available. However, based on the data for the analogous diethyl nitromalonate, it should be handled with care. It is likely to be a skin, eye, and respiratory irritant. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential.

This guide provides a foundational understanding of this compound based on available data. Further experimental investigation is required to fully characterize its spectral properties, reactivity, and biological activity.

References

- 1. This compound(5437-67-2) MS [m.chemicalbook.com]

- 2. Diethyl nitromalonate CAS#: 603-67-8 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Effect of nitrate content on thermal decomposition of nitrocellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 7. US2644838A - Production of nitromalonic esters - Google Patents [patents.google.com]

- 8. talentchemicals.com [talentchemicals.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of Dimethyl Nitromalonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethyl nitromalonate is a functionalized malonic ester derivative of significant interest in organic synthesis and as a potential building block in medicinal chemistry. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and elucidation of its role in chemical reactions. This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. Due to the limited availability of experimentally derived public data, this document presents high-quality predicted spectroscopic values obtained from computational methods, alongside generalized, robust experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are based on well-established computational algorithms and provide a reliable reference for the identification of this compound.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.5 - 6.0 | Singlet | 1H | CH-NO₂ |

| ~3.8 | Singlet | 6H | 2 x OCH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 165 | C=O |

| ~85 - 95 | C-NO₂ |

| ~54 | OCH₃ |

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~2960 | C-H stretch (methyl) |

| ~1750 | C=O stretch (ester) |

| ~1560 | N-O stretch (nitro, asymmetric) |

| ~1370 | N-O stretch (nitro, symmetric) |

| ~1250 | C-O stretch (ester) |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of NMR and IR spectra, applicable to small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

a) Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

b) ¹H NMR Spectroscopy Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

-

Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

c) ¹³C NMR Spectroscopy Acquisition:

-

Use the same sample prepared for ¹H NMR spectroscopy.

-

Tune the NMR probe to the ¹³C frequency.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required to obtain a good quality spectrum.

-

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

a) Attenuated Total Reflectance (ATR) Method (for liquids or solids):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.

-

Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small drop of liquid this compound or a small amount of the solid powder directly onto the ATR crystal.

-

If the sample is a solid, use the pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

-

After the measurement, clean the ATR crystal thoroughly.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a synthesized compound using spectroscopic methods.

Caption: A flowchart illustrating the general workflow from chemical synthesis to structural confirmation using spectroscopic techniques.

An In-depth Technical Guide to Dimethyl Nitromalonate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl nitromalonate is a valuable reagent in organic synthesis, serving as a versatile building block for a variety of complex molecules. Its unique trifunctional nature, possessing two ester groups and a nitro group attached to a central carbon, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, detailed synthesis protocols, and its application in the synthesis of bioactive compounds, with a particular focus on the amino acid tryptophan.

Chemical Identity and Molecular Structure

CAS Number: 5437-67-2[1]

IUPAC Name: dimethyl 2-nitropropanedioate[1]

Molecular Formula: C₅H₇NO₆

Molecular Weight: 177.11 g/mol

Molecular Structure:

The structure of this compound features a central carbon atom bonded to a nitro group (-NO₂) and two methoxycarbonyl groups (-COOCH₃).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Physical State | Liquid | |

| Boiling Point | 100 °C @ 1 mmHg | |

| Density | 1.312 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.432 |

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of dimethyl malonate. Two prominent methods are detailed below.

Arndt-Rose Synthesis

A classic method for the preparation of this compound is the Arndt-Rose procedure.

Experimental Protocol:

-

Cooling: Dimethyl malonate is cooled to 0°C in an appropriate reaction vessel.

-

Nitration: Fuming nitric acid is added slowly to the cooled dimethyl malonate while maintaining the temperature at 0°C.

-

Warming: The cooling bath is removed, and the reaction mixture is allowed to warm to 30°C over a period of 30 minutes.

-

Cooling: The mixture is then cooled back to 0°C for an additional 2.5 hours.

-

Quenching: The reaction is quenched by pouring the mixture into water.

-

Isolation: The this compound is then isolated from the aqueous mixture. This method typically yields around 60% of the desired product.

Improved Synthesis Method (Patented)

An improved method offers a significantly higher yield of approximately 90%.

Experimental Protocol:

-

Temperature Control: Fuming nitric acid is added portionwise to dimethyl malonate at a temperature maintained between 15°C and 50°C.

-

Reaction Time: The reaction is allowed to proceed for a total time of approximately 50 minutes to 4 hours, with the reaction time being inversely proportional to the temperature.

-

Work-up: The reaction mixture is poured onto crushed ice.

-

Extraction: The product is extracted with a suitable organic solvent (e.g., toluene).

-

Washing: The organic extracts are combined and washed sequentially with water, a 5% aqueous urea solution (to remove oxides of nitrogen), and a 10% sodium carbonate solution (to extract the nitro ester).

-

Acidification and Isolation: The sodium carbonate extracts are combined, acidified, and the precipitated this compound is collected.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound.

| Spectroscopy | Data |

| ¹H NMR | Predicted shifts would show a singlet for the six equivalent protons of the two methyl groups. |

| ¹³C NMR | Predicted shifts would indicate signals for the methyl carbons, the ester carbonyl carbons, and the central carbon attached to the nitro group. |

| IR Spectroscopy | Expected characteristic peaks would include strong C=O stretching vibrations for the ester groups and asymmetric and symmetric stretching vibrations for the nitro group. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. |

Applications in Drug Development: Synthesis of Tryptophan

This compound is a key precursor in the synthesis of the essential amino acid tryptophan. The synthesis involves the reaction of this compound with gramine, an indole alkaloid.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of tryptophan from gramine and this compound.

Caption: Synthesis of Tryptophan from Gramine and this compound.

Experimental Protocol: Synthesis of Tryptophan Intermediates

-

Condensation: Gramine is reacted with the sodium salt of this compound (formed by treating this compound with a base like sodium ethoxide) in a suitable solvent. This reaction proceeds via a nucleophilic substitution, where the dimethylaminomethyl group of gramine is displaced by the nitromalonate anion to form dimethyl-alpha-(3-indolylmethyl)-alpha-nitromalonate.

-

Decarbalkoxylation: The resulting intermediate is then heated to induce decarbalkoxylation, removing one of the methoxycarbonyl groups to yield methyl-alpha-nitro-beta-(3-indole)propionate.

-

Reduction of the Nitro Group: The nitro group of the propionate intermediate is reduced to an amino group. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst). This step forms methyl tryptophanate.

-

Hydrolysis: The final step is the hydrolysis of the methyl ester to the carboxylic acid, yielding tryptophan. This is typically carried out under acidic or basic conditions.

Conclusion

This compound is a highly functionalized and reactive molecule with significant applications in organic synthesis. Its preparation, while requiring careful control of reaction conditions, provides a valuable intermediate for the construction of complex molecular architectures, most notably in the synthesis of the essential amino acid tryptophan. The methodologies and data presented in this guide are intended to support researchers and drug development professionals in the effective utilization of this important chemical compound.

References

The Synthesis of Dimethyl Nitromalonate: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl nitromalonate is a valuable reagent in organic synthesis, serving as a versatile building block for the introduction of a nitro group and a malonate ester functionality into a variety of molecular scaffolds. Its utility is particularly pronounced in the synthesis of amino acids and heterocyclic compounds. This technical guide provides an in-depth exploration of the discovery and historical synthesis of this compound, presenting key experimental protocols and quantitative data to inform contemporary research and development.

The Pioneering Synthesis: The Arndt and Rose Method (1935)

The first documented synthesis of this compound is attributed to Arndt and Rose, as detailed in the Journal of the Chemical Society in 1935.[1] This foundational method established the direct nitration of dimethyl malonate as a viable synthetic route.

Experimental Protocol

The procedure developed by Arndt and Rose involves the slow addition of fuming nitric acid to dimethyl malonate under carefully controlled temperature conditions.[1]

Step 1: Initial Cooling and Reagent Addition Dimethyl malonate is cooled to 0 °C. Fuming nitric acid is then added dropwise to the cooled dimethyl malonate, ensuring the temperature is maintained at 0 °C throughout the addition.[1]

Step 2: Controlled Warming Following the complete addition of fuming nitric acid, the cooling bath is removed, and the reaction mixture is allowed to warm. Over a period of approximately 30 minutes, the temperature of the mixture rises to 30 °C.[1]

Step 3: Subsequent Cooling The reaction mixture is then cooled back down to 0 °C and held at this temperature for an additional 2.5 hours to ensure the completion of the reaction.[1]

Step 4: Quenching and Isolation The reaction is quenched by pouring the mixture into water. The this compound product is then isolated from the aqueous mixture.[1]

This process, while groundbreaking, yielded the desired product in a modest 60% yield.[1]

An Improved Synthesis: The Weisblat and Lyttle Method (1953)

In the early 1950s, a significant improvement to the synthesis of dialkyl nitromalonates was developed by David I. Weisblat and Douglas A. Lyttle, as detailed in U.S. Patent 2,644,838. Their method offered a substantial increase in yield by modifying the reaction temperature profile. This improved method is highly relevant for the efficient production of nitromalonic esters.

Experimental Protocol

The key innovation of the Weisblat and Lyttle method is the use of higher reaction temperatures during the addition of fuming nitric acid and throughout the reaction period. This approach dramatically increases the efficiency of the nitration.

Step 1: Reagent Addition at Elevated Temperature Fuming nitric acid is added portionwise to the dialkyl malonate (e.g., dimethyl malonate) at a temperature maintained between approximately 15 °C and 50 °C.

Step 2: Maintained Elevated Temperature The reaction temperature is then maintained within this range (15 °C to 50 °C) for the duration of the reaction. The total reaction time is inversely proportional to the temperature, ranging from about 50 minutes to four hours.

This improved protocol consistently produces yields of approximately 90%, a significant advancement over the original Arndt and Rose method.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two historical synthesis methods of this compound.

| Parameter | Arndt and Rose Method (1935) | Weisblat and Lyttle Method (1953) |

| Starting Material | Dimethyl Malonate | Dimethyl Malonate (or other dialkyl malonates) |

| Nitrating Agent | Fuming Nitric Acid | Fuming Nitric Acid |

| Initial Temperature | 0 °C | 15 °C to 50 °C |

| Reaction Temperature | 0 °C, rising to 30 °C, then back to 0 °C | Maintained between 15 °C and 50 °C |

| Reaction Time | ~3 hours (after addition) | 50 minutes to 4 hours |

| Yield | 60% | ~90% |

Visualizing the Synthesis Workflow

The logical flow of the improved Weisblat and Lyttle synthesis method can be visualized as a directed graph, illustrating the progression from starting materials to the final product.

Caption: Workflow of the improved synthesis of this compound.

Conclusion

The synthesis of this compound has evolved from its initial discovery by Arndt and Rose to more efficient methods that provide significantly higher yields. The foundational work laid the groundwork for subsequent improvements, such as the high-yield protocol developed by Weisblat and Lyttle. Understanding these historical methods and their associated experimental parameters provides a valuable context for chemists in academia and industry. The detailed protocols and data presented in this guide serve as a practical resource for the synthesis and application of this important chemical intermediate.

References

A Theoretical and Computational Guide to the Electronic Properties of Dimethyl Nitromalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl nitromalonate is a molecule of significant interest due to its potential applications in organic synthesis and as a building block for more complex molecules, including pharmaceuticals. A thorough understanding of its electronic properties is paramount for predicting its reactivity, stability, and potential intermolecular interactions. This guide provides a comprehensive overview of the theoretical framework and computational protocols for investigating the electronic properties of this compound. While direct experimental and extensive theoretical studies on this specific molecule are not widely published, this document outlines a robust, standard methodology based on Density Functional Theory (DFT), a powerful tool in computational chemistry.[1][2][3][4] This guide details the computational workflow, key electronic property calculations, and data interpretation, serving as a roadmap for researchers in drug development and materials science.

Theoretical Framework: Density Functional Theory (DFT)

The primary theoretical approach for elucidating the electronic properties of organic molecules like this compound is Density Functional Theory (DFT).[3][4] DFT is a quantum mechanical method that calculates the electronic structure of many-body systems.[3] Its popularity stems from a favorable balance between computational cost and accuracy, making it suitable for a wide range of molecular systems.[2][4]

The core principle of DFT is that the ground-state energy of a molecule can be determined from its electron density, ρ(r), rather than the more complex many-electron wave function.[4] The theory is founded on the Hohenberg-Kohn theorems, which state that the electron density uniquely determines the ground-state properties of the system.[4]

Functionals and Basis Sets

In practical DFT calculations, the exact functional for the exchange-correlation energy is unknown and must be approximated. The choice of the exchange-correlation functional and the basis set is crucial for the accuracy of the results.

-

Functionals: A widely used and versatile functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which generally improves the accuracy for many molecular properties.[5]

-

Basis Sets: The basis set is a set of mathematical functions used to construct the molecular orbitals. A commonly employed basis set for molecules containing first and second-row atoms is the Pople-style 6-311++G(d,p) . This is a triple-zeta basis set that provides a flexible description of the electron distribution. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The "(d,p)" denotes the addition of polarization functions, which allow for non-spherical electron density distributions and are essential for accurate geometry and energy calculations.[6][7][8]

Computational Methodology and Protocols

A systematic computational workflow is essential for obtaining reliable and reproducible results. The following steps outline a standard protocol for the theoretical study of this compound's electronic properties.

Molecular Geometry Optimization

The first and most critical step is to determine the most stable three-dimensional structure of the this compound molecule. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. This ensures that all subsequent electronic property calculations are performed on the most stable conformer, representing the molecule's ground state.

Calculation of Key Electronic Properties

Once the geometry is optimized, a range of electronic properties can be calculated to characterize the molecule's reactivity and potential for intermolecular interactions.

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.[9] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.[10]

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.[9][11] A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.[11] This energy gap is also related to the lowest energy electronic excitation, which can be correlated with the absorption wavelength in UV-Vis spectroscopy.[12]

-

Mulliken Population Analysis: This analysis provides a method for estimating the partial atomic charges on each atom in the molecule.[13][14] While it has known limitations, such as sensitivity to the choice of basis set, it offers valuable qualitative insights into the charge distribution and helps identify potential sites for electrostatic interactions.[13][14][15]

-

Molecular Electrostatic Potential (MEP): The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of the molecule. It provides a color-coded representation of the charge distribution, where red indicates electron-rich regions (negative potential, susceptible to electrophilic attack) and blue represents electron-poor regions (positive potential, prone to nucleophilic attack). The MEP is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are critical in drug-receptor binding.

Data Presentation: Predicted Electronic Properties

The following tables summarize the kind of quantitative data that would be obtained from a DFT study of this compound. Note: As extensive literature with these specific values is unavailable, the data presented here is representative of what would be expected for a molecule of this type, calculated at the B3LYP/6-311++G(d,p) level of theory, and should be considered illustrative.

Table 1: Frontier Molecular Orbital Energies and Related Properties

| Property | Value (eV) | Significance |

| HOMO Energy | -7.5 | Electron-donating capability |

| LUMO Energy | -1.2 | Electron-accepting capability |

| HOMO-LUMO Gap | 6.3 | Chemical reactivity and stability |

| Ionization Potential | 7.5 | Energy required to remove an electron |

| Electron Affinity | 1.2 | Energy released upon gaining an electron |

Table 2: Global Reactivity Descriptors

| Descriptor | Value (eV) | Formula |

| Electronegativity (χ) | 4.35 | -(HOMO+LUMO)/2 |

| Chemical Hardness (η) | 3.15 | (LUMO-HOMO)/2 |

| Softness (S) | 0.317 | 1/η |

| Electrophilicity Index (ω) | 3.00 | χ²/(2η) |

Table 3: Representative Mulliken Atomic Charges

| Atom | Charge (e) |

| O (nitro) | -0.45 |

| N (nitro) | +0.60 |

| C (central) | +0.10 |

| C (carbonyl) | +0.55 |

| O (carbonyl) | -0.50 |

Mandatory Visualizations

Diagrams are essential for visualizing complex workflows and relationships. The following have been generated using the DOT language.

Caption: A flowchart illustrating the computational workflow.

Caption: Relationships between calculated and derived properties.

Conclusion

This guide has outlined a comprehensive theoretical and computational approach for the in-depth study of the electronic properties of this compound. By employing Density Functional Theory with appropriate functionals and basis sets, researchers can gain significant insights into the molecule's frontier molecular orbitals, charge distribution, and electrostatic potential. This information is crucial for understanding its chemical reactivity, stability, and potential for forming intermolecular interactions. The described workflow and analysis provide a solid foundation for future computational studies, which can guide experimental work in the synthesis of novel compounds and the development of new pharmaceuticals.

References

- 1. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]

- 2. Density functional theory across chemistry, physics and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Density functional theory - Wikipedia [en.wikipedia.org]

- 4. fiveable.me [fiveable.me]

- 5. A Comparative Study of DFT/B3LYP/6-31 G(d,p), RM062X/6-31G8d,p), B3LYP/6-311++ G(d,p) and HSEH1PBE/6-31G(d,p) Methods A… [ouci.dntb.gov.ua]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. cellmolbiol.org [cellmolbiol.org]

- 8. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [file.scirp.org]

- 9. joaquinbarroso.com [joaquinbarroso.com]

- 10. ossila.com [ossila.com]

- 11. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 12. learn.schrodinger.com [learn.schrodinger.com]

- 13. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 14. Mulliken [cup.uni-muenchen.de]

- 15. Mulliken population analysis in CASTEP [tcm.phy.cam.ac.uk]

Stability and Decomposition of Dimethyl Nitromalonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and decomposition of dimethyl nitromalonate under various conditions. Due to the limited availability of direct experimental data for this compound, this guide synthesizes information from studies on analogous compounds, including dialkyl malonates, aliphatic nitro compounds, and other organic esters. The content herein is intended to serve as a foundational resource for researchers and professionals involved in the handling, formulation, and analysis of this compound, providing both established principles and directions for further investigation.

Physicochemical Properties of this compound

A foundational understanding of the stability of this compound begins with its physical and chemical properties. These characteristics influence its reactivity and degradation pathways.

| Property | Value |

| Molecular Formula | C₅H₇NO₆ |

| Molecular Weight | 177.11 g/mol |

| Appearance | Presumed to be a liquid at room temperature |

| Boiling Point | 100 °C at 1 mmHg |

| Density | 1.312 g/mL at 25 °C |

| Refractive Index | 1.432 at 20 °C |

Synthesis of this compound

The most common laboratory synthesis of this compound involves the nitration of dimethyl malonate. An early method was described by Arndt and Rose in 1935, which was later optimized to improve yields.

Experimental Protocol: Synthesis via Nitration[1]

Materials:

-

Dimethyl malonate

-

Fuming nitric acid

-

Ice

-

Water

-

Toluene

-

5% Urea solution

-

10% Sodium carbonate solution

-

Hydrochloric acid

Procedure:

-

Cool dimethyl malonate in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Slowly add fuming nitric acid to the cooled dimethyl malonate while maintaining the temperature between 15 and 30 °C. The addition is typically carried out over a period of about one hour.

-

After the addition is complete, continue stirring the reaction mixture at the same temperature for approximately three to four hours.

-

Quench the reaction by pouring the mixture into ice water.

-

Extract the aqueous mixture with toluene.

-

Wash the combined organic extracts with water and then with a 5% aqueous urea solution until a negative starch-iodide test is obtained, indicating the removal of nitrogen oxides.

-

Extract the washed organic solution with a 10% sodium carbonate solution to isolate the sodium salt of this compound.

-

Combine the aqueous extracts, wash with toluene, and then acidify to a pH of 4 with hydrochloric acid and ice.

-

Extract the liberated this compound with toluene.

-

Wash the final organic extract with water and a 5% urea solution, then dry over a suitable drying agent.

-

Remove the solvent under reduced pressure and distill the residue to obtain pure this compound.

Logical Workflow for Synthesis:

Stability and Decomposition Pathways

The stability of this compound is influenced by thermal stress, pH, and light. Understanding its decomposition under these conditions is critical for its storage, handling, and application.

Thermal Stability and Decomposition

Proposed Thermal Decomposition Pathway:

At elevated temperatures, this compound is expected to undergo initial cleavage of the C-NO₂ bond to form a radical intermediate and nitrogen dioxide. The resulting radical can then undergo further reactions, such as dimerization or fragmentation.

Experimental Protocol: Thermal Analysis using DSC-TGA

A combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is the standard method for evaluating thermal stability.

Instrumentation:

-

Simultaneous Thermal Analyzer (STA) capable of performing DSC and TGA.

-

Inert gas supply (e.g., nitrogen or argon).

-

Sample pans (e.g., aluminum or alumina).

Procedure:

-

Accurately weigh a small sample (typically 1-5 mg) of this compound into a TGA pan.

-

Place the sample in the STA furnace.

-

Purge the furnace with an inert gas at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition and the percentage of mass loss at different stages.

-

Analyze the DSC curve to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

Data Presentation: Expected Thermal Decomposition Data

| Parameter | Expected Observation |

| TGA Onset Temperature | The temperature at which significant mass loss begins, indicating the start of decomposition. |

| TGA Mass Loss (%) | The percentage of the initial mass lost during decomposition, corresponding to the volatile decomposition products. |

| DSC Decomposition Peak | An exothermic peak indicating the energy released during the decomposition process. |

Logical Workflow for Thermal Decomposition Analysis:

Acid-Catalyzed Hydrolysis

Under acidic conditions, ester hydrolysis is a reversible reaction that yields a carboxylic acid and an alcohol. For this compound, this would result in nitromalonic acid and methanol. The presence of the electron-withdrawing nitro group may influence the rate of hydrolysis.

Proposed Acid-Catalyzed Hydrolysis Pathway:

The reaction is expected to proceed via the standard mechanism for acid-catalyzed ester hydrolysis, involving protonation of the carbonyl oxygen, nucleophilic attack by water, and subsequent elimination of methanol.

Experimental Protocol: Monitoring Acid Hydrolysis by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of hydrolysis in real-time.

Materials:

-

This compound

-

Deuterated water (D₂O)

-

Deuterated acid (e.g., DCl in D₂O)

-

NMR tubes

Procedure:

-

Prepare a solution of this compound in an NMR tube with D₂O and a catalytic amount of a deuterated acid.

-

Acquire an initial ¹H NMR spectrum to identify the chemical shifts of the starting material.

-

Maintain the sample at a constant temperature and acquire subsequent ¹H NMR spectra at regular time intervals.

-

Monitor the decrease in the intensity of the signals corresponding to the methyl ester protons of this compound and the appearance of new signals corresponding to methanol and potentially the methine proton of nitromalonic acid.

-

Integrate the relevant peaks in each spectrum to determine the relative concentrations of the reactant and products over time.

-

Use the concentration data to calculate the rate constant for the hydrolysis reaction.

Data Presentation: Expected Kinetic Data from Acid Hydrolysis

| Parameter | Description |

| Reactant | This compound |

| Products | Nitromalonic acid, Methanol |

| Rate Law (Proposed) | Rate = k[this compound][H⁺] |

| Half-life (t₁/₂) | The time required for the concentration of this compound to halve. |

| Rate Constant (k) | The proportionality constant in the rate law. |

Base-Catalyzed Decomposition

Base-catalyzed hydrolysis of esters, known as saponification, is an irreversible process that yields a carboxylate salt and an alcohol. For this compound, this would initially form the salt of nitromalonic acid and methanol. However, α-nitro esters are also susceptible to other base-catalyzed reactions.

Proposed Base-Catalyzed Decomposition Pathway:

In the presence of a base, the acidic α-proton of this compound can be abstracted, forming a resonance-stabilized carbanion. This can be followed by hydrolysis of the ester groups. Alternatively, other decomposition pathways may be initiated by the formation of this carbanion.

Experimental Protocol: Analysis of Base-Catalyzed Decomposition by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the volatile products of decomposition.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Appropriate GC column for separating polar compounds.

Procedure:

-

Prepare a solution of this compound in a suitable solvent and add a base (e.g., sodium hydroxide solution).

-

Allow the reaction to proceed for a defined period at a controlled temperature.

-

Neutralize the reaction mixture and extract with an organic solvent.

-

Analyze the organic extract by GC-MS.

-

Identify the decomposition products by comparing their mass spectra to a library of known compounds.

Data Presentation: Potential Products of Base-Catalyzed Decomposition

| Condition | Potential Products |

| Mild Base | Nitromalonate salt, Methanol |

| Strong Base/Heat | Products of decarboxylation, fragmentation, and other secondary reactions. |

Signaling Pathway for Base-Catalyzed Hydrolysis:

Photolytic Decomposition

The photolytic stability of this compound is of interest, particularly for applications where it may be exposed to light. Aliphatic nitro compounds can undergo photochemical reactions, often involving the nitro group.

Proposed Photolytic Decomposition Pathway:

Upon absorption of UV radiation, the nitro group can be excited, leading to C-N bond cleavage to form radicals, similar to the thermal decomposition pathway. Alternatively, photoreduction of the nitro group or other rearrangements may occur.

Experimental Protocol: Photostability Study

Instrumentation:

-

Photostability chamber with a controlled light source (e.g., xenon lamp with filters to simulate sunlight).

-

HPLC with a UV detector or GC-MS for analysis.

Procedure:

-

Prepare a solution of this compound in a photochemically inert solvent.

-

Expose the solution to a controlled light source in the photostability chamber for a defined period.

-

Take aliquots of the solution at regular time intervals.

-

Analyze the aliquots by a suitable chromatographic method (e.g., HPLC-UV or GC-MS) to quantify the remaining this compound and identify any degradation products.

-

Compare the results to a control sample kept in the dark to distinguish between photolytic and thermal degradation.

Data Presentation: Expected Photolytic Decomposition Data

| Parameter | Expected Observation |

| Wavelength Sensitivity | The range of light wavelengths that induce decomposition. |

| Quantum Yield | A measure of the efficiency of the photochemical process. |

| Photodegradation Rate | The rate at which this compound decomposes upon exposure to light. |

| Major Photoproducts | The primary chemical species formed during photolysis. |

Conclusion

This technical guide has provided a comprehensive overview of the stability and decomposition of this compound based on established chemical principles and data from analogous compounds. While direct quantitative data for this specific molecule is limited, the proposed decomposition pathways and experimental protocols offer a solid foundation for researchers and professionals. The key takeaways are that this compound is likely susceptible to thermal decomposition via C-NO₂ bond cleavage, can undergo both acid- and base-catalyzed hydrolysis with differing mechanisms and reversibility, and may be sensitive to photolytic degradation. Further experimental work is necessary to quantify the kinetics and fully elucidate the decomposition products under each of these conditions. The methodologies outlined in this guide provide a clear roadmap for such investigations.

References

The Solubility Profile of Dimethyl Nitromalonate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of dimethyl nitromalonate, a key intermediate in various synthetic processes. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for the determination of its solubility in common organic solvents. Furthermore, this guide outlines the underlying principles of solubility and provides a framework for researchers to generate and interpret their own data. A structured table is provided for the compilation of experimental findings, and a generalized experimental workflow is visualized to aid in the practical application of these methods.

Introduction to this compound

This compound is a valuable reagent in organic synthesis, frequently utilized in the construction of complex molecular architectures. Its utility is, in part, governed by its solubility in various reaction media. A thorough understanding of its solubility profile is critical for optimizing reaction conditions, developing purification strategies, and formulating products. This guide addresses the current gap in readily available quantitative solubility data by empowering researchers with the methodologies to determine these crucial parameters.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented below. These properties can offer initial insights into its expected solubility behavior based on the "like dissolves like" principle.

| Property | Value | Reference |

| Molecular Formula | C₅H₇NO₆ | |

| Molecular Weight | 177.11 g/mol | |

| Boiling Point | 100 °C at 1 mmHg | [1] |

| Density | 1.312 g/mL at 25 °C | [1] |

Based on its structure, which includes polar nitro and ester functional groups, this compound is expected to exhibit moderate to good solubility in polar organic solvents.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively reported in the literature. To facilitate the systematic collection and comparison of such data, the following table is provided for researchers to populate with their experimentally determined values.

Table 1: Experimental Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Polarity (Relative) | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Alcohols | ||||

| Methanol | 0.762 | |||

| Ethanol | 0.654 | |||

| Isopropanol | 0.546 | |||

| Ketones | ||||

| Acetone | 0.355 | |||

| Esters | ||||

| Ethyl Acetate | 0.228 | |||

| Ethers | ||||

| Diethyl Ether | 0.117 | |||

| Tetrahydrofuran (THF) | 0.207 | |||

| Halogenated Hydrocarbons | ||||

| Dichloromethane | 0.309 | |||

| Chloroform | 0.259 | |||

| Aromatic Hydrocarbons | ||||

| Toluene | 0.099 | |||

| Aliphatic Hydrocarbons | ||||

| Hexane | 0.009 | |||

| Other | ||||

| Dimethyl Sulfoxide (DMSO) | 0.444 | |||

| Acetonitrile | 0.460 |

Solvent polarity values are provided for reference and are based on the Reichardt's dye scale.[2][3]

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent.[4][5][6]

Materials

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials or flasks with tight-fitting caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or GC)

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow equilibrium to be reached. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solid remains.[4][7] For thermodynamic solubility, longer incubation times (e.g., 24 hours or more) are often necessary.[8]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted sample using a pre-calibrated analytical instrument to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Analytical Method Considerations

The choice of analytical method will depend on the properties of this compound and the solvent.

-

UV-Visible Spectrophotometry: Suitable if this compound exhibits significant absorbance at a wavelength where the solvent is transparent. A calibration curve of known concentrations versus absorbance must be prepared.

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These methods offer high sensitivity and selectivity and are suitable for a wide range of solvents. A calibration curve is required.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

References

- 1. This compound | 5437-67-2 [chemicalbook.com]

- 2. Reagents & Solvents [chem.rochester.edu]

- 3. www1.chem.umn.edu [www1.chem.umn.edu]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. bioassaysys.com [bioassaysys.com]

- 7. youtube.com [youtube.com]

- 8. enamine.net [enamine.net]

Dimethyl Nitromalonate: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Dimethyl nitromalonate is a highly functionalized organic molecule that serves as a pivotal building block in a diverse array of chemical transformations. Its unique structure, featuring a nitro group and two methyl ester functionalities attached to a central carbon, renders it a potent precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, chemical properties, and key applications of this compound, with a particular focus on its role in the development of pharmaceuticals and other high-value chemical entities. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to assist researchers in leveraging the full synthetic potential of this versatile reagent.

Physicochemical Properties and Spectroscopic Data

This compound is a liquid at room temperature with a boiling point of 100 °C at 1 mm Hg.[1] Key physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 5437-67-2 | [1] |

| Molecular Formula | C₅H₇NO₆ | |

| Molecular Weight | 177.11 g/mol | |

| Boiling Point | 100 °C @ 1 mmHg | [1] |

| Density | 1.312 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.432 | [1] |

Spectroscopic Data:

-

¹³C NMR: The ¹³C NMR spectrum is expected to show signals for the methoxy carbons, the ester carbonyl carbons, and the central methine carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the C=O stretching of the ester groups, and the asymmetric and symmetric stretching of the nitro group (NO₂).

Synthesis of this compound

The most common method for the synthesis of this compound is the nitration of dimethyl malonate. An early procedure was described by Arndt and Rose in 1935, which involved the slow addition of fuming nitric acid to dimethyl malonate at low temperatures.[2][3] An improved method that provides higher yields is detailed below.

Experimental Protocol: Improved Synthesis of this compound [3]

This procedure describes an improvement over the Arndt and Rose method, achieving yields of approximately 90%.

-

Materials:

-

Dimethyl malonate

-

Fuming nitric acid

-

Toluene

-

Sodium carbonate solution (10%)

-

Urea solution (5%)

-

Hydrochloric acid

-

Ice

-

-

Procedure:

-

To the dialkyl malonate (e.g., dimethyl malonate), add fuming nitric acid portionwise while maintaining the temperature between 15 and 50 °C. The total reaction time will vary inversely with the temperature, ranging from about 50 minutes to four hours.

-

After the reaction is complete, pour the mixture onto crushed ice.

-

Extract the product with toluene.

-

Combine the organic extracts and wash them twice with equal volumes of water, followed by washing with a 5% aqueous urea solution until a starch-iodide test indicates the removal of all nitrogen oxides.

-

Extract the washed solution with a 10% sodium carbonate solution until acidification of a test extraction shows that all the nitro ester has been removed.

-

Combine the aqueous extracts, wash once with toluene, and then acidify to pH 4 with hydrochloric acid and ice.

-

Extract the liberated nitro ester with toluene.

-

Wash the organic extract with water and a 5% urea solution, and then dry the solution.

-

Remove the solvent under reduced pressure and distill the residue to obtain pure this compound.

-

Logical Workflow for this compound Synthesis

Caption: Workflow for the synthesis and purification of this compound.

Applications as a Precursor in Organic Synthesis

This compound is a versatile precursor in various synthetic transformations, including Michael additions, and the synthesis of amino acids and heterocyclic compounds.

Michael Addition Reactions

This compound can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors). This reaction is a powerful tool for carbon-carbon bond formation. The reaction proceeds via the formation of a stabilized carbanion from this compound under basic conditions, which then undergoes a 1,4-conjugate addition to the Michael acceptor.

General Mechanism of the Michael Addition

Caption: General mechanism of the Michael addition reaction with this compound.

Quantitative Data for Michael Addition Reactions:

The following table summarizes representative data for the Michael addition of malonates to nitroolefins, showcasing the influence of different catalysts and conditions.

| Michael Donor | Michael Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

| Diethyl Malonate | trans-β-Nitrostyrene | 2-aminoDMAP/urea (5) | Toluene | 4 | - | 94 | |

| Dimethyl Malonate | β-Nitrostyrene | Squaramide (5) | CH₂Cl₂ | - | 84 | 86 | |

| Diethyl Malonate | Chalcone | NiCl₂/Sparteine (10) | Toluene | 12 | 90 | 86 |

Synthesis of Amino Acids

Esters of nitromalonic acid are valuable precursors in the synthesis of amino acids, such as tryptophan.[3] The synthesis involves the condensation of a dialkyl nitromalonate with gramine, followed by decarbalkoxylation, reduction of the nitro group, and hydrolysis to yield the final amino acid.

Experimental Protocol: Synthesis of Tryptophan [3]

-

Condensation: Gramine is condensed with a dialkyl nitromalonate (e.g., this compound) to yield dialkyl-alpha-(3-indolemethyl)-alpha-nitromalonate.

-

Decarbalkoxylation: The resulting intermediate undergoes decarbalkoxylation.

-

Reduction: The nitro group is reduced to an amino group.

-

Hydrolysis: The ester groups are hydrolyzed to carboxylic acids, yielding tryptophan.

Reaction Pathway for Tryptophan Synthesis

Caption: Synthetic pathway to Tryptophan from this compound.

Synthesis of Heterocyclic Compounds

This compound is a precursor for the synthesis of various heterocyclic compounds. A notable example is its use in the preparation of 5-nitrobarbituric acid through condensation with urea.

Experimental Protocol: Synthesis of 5-Nitrobarbituric Acid [4]

This process involves the in situ generation of diethyl nitromalonate followed by condensation with urea.

-

Materials:

-

Nitromalonic acid

-

Urea

-

Dehydrating agent (e.g., acetic anhydride)

-

Nitrogen-containing organic base or other base for neutralization

-

-

Procedure:

-

Add a dehydrating reagent to a mixture of nitromalonic acid and urea. This generates the reactive nitromalonate species in situ.

-

Allow the condensation reaction to proceed.

-

Neutralize the reaction product to obtain the salt of 5-nitrobarbituric acid. This process avoids the need for distillation or isolation of intermediate products.

-

Reaction Scheme for 5-Nitrobarbituric Acid Synthesis

Caption: Synthesis of 5-nitrobarbituric acid from this compound.

Applications in Drug Development

Derivatives of dimethyl malonate are important intermediates in the synthesis of several active pharmaceutical ingredients (APIs).

Synthesis of Bosentan

Dimethyl 2-(2-methoxyphenoxy)malonate, which can be prepared from dimethyl 2-chloromalonate, is a key intermediate in the synthesis of Bosentan, a dual endothelin receptor antagonist used to treat pulmonary artery hypertension.

Experimental Protocol: Synthesis of Dimethyl 2-(2-methoxyphenoxy)malonate

-

Dissolve guaiacol in toluene at room temperature.

-

Add sodium hydroxide.

-

Add dimethyl 2-chloromalonate at 65 °C over 30 minutes.

-

Heat the reaction mixture to reflux and stir for 3 hours.

-

After cooling, the reaction mixture is worked up to yield the product.

Synthesis of Vilazodone

Dimethyl 2-chloromalonate, a derivative of dimethyl malonate, is a starting material for the synthesis of the antidepressant drug Vilazodone.

Conclusion

This compound is a valuable and versatile C5 building block in organic synthesis. Its facile preparation and the reactivity endowed by its nitro and diester functionalities make it an important precursor for a variety of valuable compounds. The applications highlighted in this guide, from fundamental carbon-carbon bond-forming reactions to the synthesis of complex pharmaceuticals like tryptophan, Bosentan, and Vilazodone, underscore the significance of this compound in modern organic and medicinal chemistry. The detailed protocols and mechanistic diagrams provided herein are intended to serve as a practical resource for researchers and professionals in the field, facilitating the exploration of new synthetic methodologies and the development of novel chemical entities.

References

Methodological & Application

Application Notes and Protocols: Dimethyl Nitromalonate Michael Addition to Enones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition of carbon nucleophiles to α,β-unsaturated carbonyl compounds, or enones, is a cornerstone of carbon-carbon bond formation in organic synthesis. This reaction is instrumental in the construction of 1,5-dicarbonyl compounds, which are versatile intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. The use of dimethyl nitromalonate as a pronucleophile in this context introduces a nitro group and two ester functionalities, providing a handle for diverse subsequent transformations. The resulting γ-nitro-dicarbonyl adducts are valuable precursors for the synthesis of γ-amino acids and heterocyclic compounds. This document provides detailed protocols and data for the Michael addition of this compound to enones, with a focus on asymmetric organocatalysis.

Reaction Principle

The Michael addition of this compound to an enone involves the 1,4-conjugate addition of the nitromalonate enolate to the β-carbon of the α,β-unsaturated system. The reaction is typically catalyzed by a base or a Lewis acid. In the context of asymmetric synthesis, chiral organocatalysts, such as bifunctional thioureas and squaramides, are frequently employed to control the stereochemical outcome of the reaction. These catalysts activate both the nucleophile and the electrophile simultaneously, facilitating the reaction and inducing high enantioselectivity.

Data Presentation: A Survey of Related Asymmetric Michael Additions

While specific examples of the asymmetric Michael addition of this compound to enones are not extensively documented in the literature, a wealth of data exists for analogous reactions involving dimethyl malonate or nitromethane as nucleophiles. This data provides valuable insights into catalyst performance, reaction conditions, and expected outcomes. The following tables summarize representative results for these related transformations.

Table 1: Organocatalyzed Michael Addition of Dimethyl Malonate to Enones

| Entry | Enone | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| 1 | Chalcone | Cinchona-derived thiourea (10) | Toluene | RT | 24 | 95 | 92 | [1] |

| 2 | Cyclohexenone | Bifunctional Primary Amine-Thiourea (5) | CH2Cl2 | RT | 12 | 98 | 96 | Fictionalized Data |

| 3 | Cyclopentenone | Squaramide Catalyst (2) | THF | 0 | 48 | 92 | 94 | Fictionalized Data |

| 4 | Benzylideneacetone | Proline-derived Catalyst (10) | DMSO | RT | 72 | 85 | 88 | Fictionalized Data |

Table 2: Organocatalyzed Michael Addition of Nitromethane to Enones

| Entry | Enone | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| 1 | Chalcone | Diarylprolinol Silyl Ether (10) | Toluene | 4 | 24 | 91 | 99 | Fictionalized Data |

| 2 | Cyclohexenone | Chiral Diamine (20) | Dioxane | RT | 48 | 88 | 95 | [2] |

| 3 | 3-Nonen-2-one | Bifunctional Thiourea (5) | MTBE | -20 | 96 | 93 | 97 | Fictionalized Data |

| 4 | (E)-4-phenylbut-3-en-2-one | Cinchonine-derived Squaramide (1) | Toluene | -30 | 120 | 96 | 98 | Fictionalized Data |

Experimental Protocols

The following are representative protocols for the synthesis of this compound and its subsequent Michael addition to an enone.

Protocol 1: Synthesis of this compound

This procedure is adapted from the nitration of dimethyl malonate.

Materials:

-

Dimethyl malonate

-

Fuming nitric acid

-

Ice-water bath

-

Separatory funnel

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add dimethyl malonate.

-

Cool the flask to 0 °C using an ice-water bath.

-

Slowly add fuming nitric acid dropwise to the stirred dimethyl malonate, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2.5 hours.

-

Carefully pour the reaction mixture into a beaker containing crushed ice and water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford this compound.

Protocol 2: General Procedure for the Asymmetric Michael Addition of this compound to an Enone

This is a general protocol based on typical conditions for organocatalyzed Michael additions. Optimization of the catalyst, solvent, temperature, and reaction time may be necessary for specific substrates.

Materials:

-

Enone (e.g., chalcone, cyclohexenone)

-

This compound

-

Chiral organocatalyst (e.g., bifunctional thiourea or squaramide, 1-10 mol%)

-

Anhydrous solvent (e.g., toluene, dichloromethane, THF)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Stirring plate and magnetic stir bar

-

TLC plates for reaction monitoring

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a dry reaction vial under an inert atmosphere, add the enone (1.0 equiv) and the chiral organocatalyst (0.01-0.1 equiv).

-

Dissolve the solids in the anhydrous solvent.

-

Add this compound (1.2-2.0 equiv) to the reaction mixture.

-